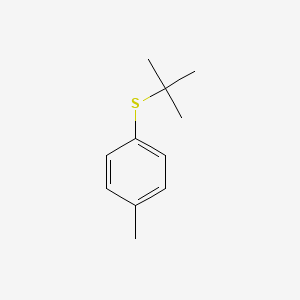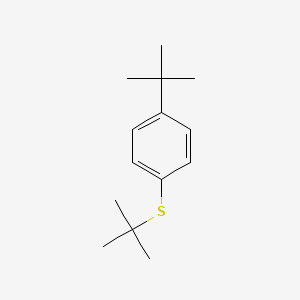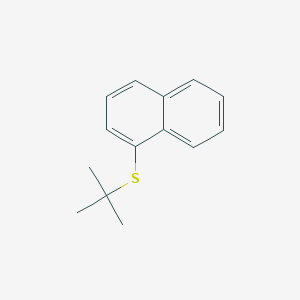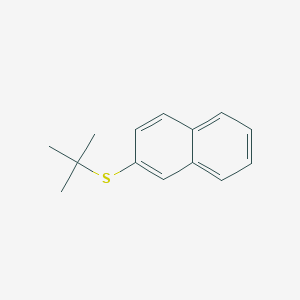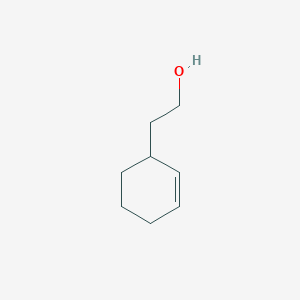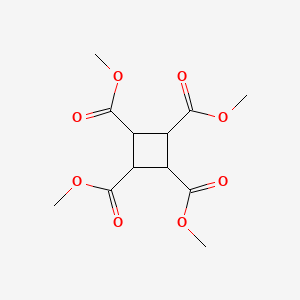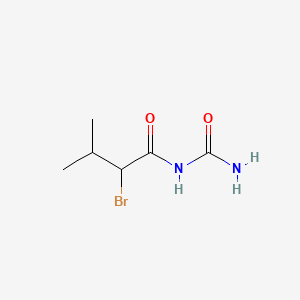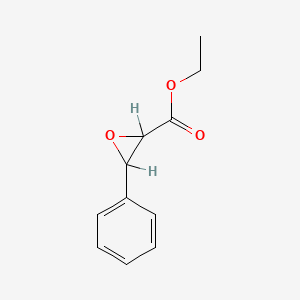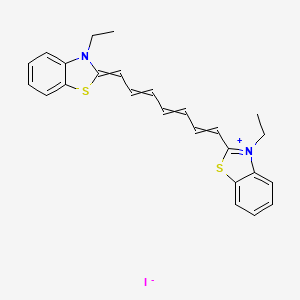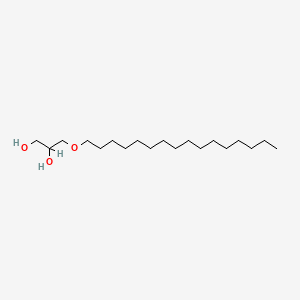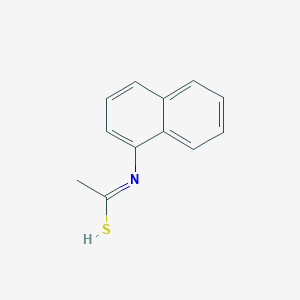
N-naphthalen-1-ylethanimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one . This compound is a steroid with a cyclopropyl structure and multiple hydroxyl functional groups. It is often used as a raw material for the synthesis of androgenic steroids and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one typically involves chemical synthesis starting from an androgen precursor molecule. The specific synthetic method may vary depending on the laboratory, but it generally includes steps such as cyclopropanation and hydroxylation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.
Biology: It is studied for its potential biological activities, including hormonal and anti-inflammatory effects.
Medicine: It is used in the development of synthetic steroid drugs.
Industry: It can be used in the production of biologically active compounds for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one involves its interaction with specific molecular targets and pathways. As a steroid, it likely interacts with steroid hormone receptors, influencing gene expression and cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Drospirenone: Another synthetic steroid with similar structural features.
Testosterone: A naturally occurring androgenic steroid.
Progesterone: A naturally occurring steroid hormone involved in the menstrual cycle and pregnancy.
Uniqueness: 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one is unique due to its specific cyclopropyl structure and multiple hydroxyl groups, which confer distinct chemical and biological properties compared to other steroids .
Properties
IUPAC Name |
N-naphthalen-1-ylethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHDIBIIGAJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
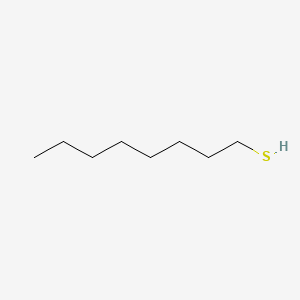
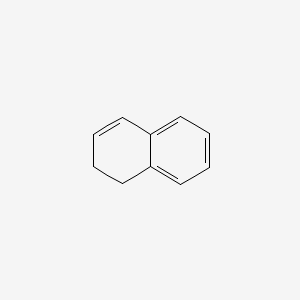
![Benzene, [(1,1-dimethylethyl)thio]-](/img/structure/B7769652.png)
